4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C24H16Cl2F2N6O and its molecular weight is 513.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
GSK-25 primarily targets ROCK1 , a Rho-associated coiled-coil containing protein kinase . ROCK1 plays a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis .
Mode of Action
GSK-25 interacts with ROCK1 by binding to it, thereby inhibiting its activity . This inhibition disrupts the downstream signaling pathways that rely on ROCK1, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of ROCK1 by GSK-25 affects several biochemical pathways. ROCK1 is involved in the regulation of the actin cytoskeleton, cell polarity, and gene expression. By inhibiting ROCK1, GSK-25 can potentially alter these pathways, leading to changes in cell behavior .
Pharmacokinetics
GSK-25 exhibits promising oral bioavailability and a good half-life . It is rapidly absorbed after subcutaneous administration, with steady concentrations predicted by week 8 . GSK-25 also inhibits the P450 profile, with IC50s of 2.5, 5.2, and 2.5 µM for CYP2C9, CYP2D6, CYP3A4, respectively . These properties impact the compound’s bioavailability and its overall effectiveness in the body.
Result of Action
The inhibition of ROCK1 by GSK-25 can lead to various molecular and cellular effects. For instance, in a spontaneously hypertensive rat model of hypertension, GSK-25 induced a significant drop in blood pressure . This suggests that GSK-25 could potentially be used in the treatment of conditions related to hypertension.
Analyse Biochimique
Biochemical Properties
GSK-25 interacts with a variety of biomolecules, including enzymes and proteins. It is selective for ROCK1 over p90 ribosomal S6 kinase 1 (RSK1) and p70 ribosomal S6 kinase (p70S6K), with IC50 values of 398 nM and 1000 nM, respectively . The nature of these interactions involves binding to the active sites of these enzymes, inhibiting their activity and thus influencing biochemical reactions .
Cellular Effects
GSK-25 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit ROCK1 can lead to changes in cell shape, motility, and proliferation .
Molecular Mechanism
GSK-25 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . By inhibiting ROCK1, it can affect the phosphorylation state of various downstream targets, leading to changes in cell behavior .
Temporal Effects in Laboratory Settings
Over time, GSK-25 continues to exert its inhibitory effects on ROCK1 in laboratory settings
Dosage Effects in Animal Models
The effects of GSK-25 vary with different dosages in animal models
Metabolic Pathways
GSK-25 is involved in the Rho/ROCK signaling pathway . It interacts with the ROCK1 enzyme, influencing the pathway’s activity. This could potentially affect metabolic flux or metabolite levels, although specific details are not currently available.
Propriétés
IUPAC Name |
4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2F2N6O/c1-11-21(24(35)32-19-6-13-10-30-34-18(13)9-17(19)28)22(15-3-2-14(25)8-16(15)27)33-23(31-11)12-4-5-29-20(26)7-12/h2-10,22H,1H3,(H,30,34)(H,31,33)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYAHEIPPAPADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N=C(N1)C2=CC(=NC=C2)Cl)C3=C(C=C(C=C3)Cl)F)C(=O)NC4=C(C=C5C(=C4)C=NN5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.